molecular formula C7H11NO3 B14308551 (1-Nitrocyclohex-2-en-1-yl)methanol CAS No. 112402-50-3

(1-Nitrocyclohex-2-en-1-yl)methanol

Cat. No.: B14308551
CAS No.: 112402-50-3
M. Wt: 157.17 g/mol
InChI Key: PLVHVJXNZFXPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Nitrocyclohex-2-en-1-yl)methanol is an organic compound with a unique structure that includes a nitro group and a hydroxyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Nitrocyclohex-2-en-1-yl)methanol typically involves the nitration of cyclohexene followed by the introduction of a hydroxyl group. One common method is the reaction of cyclohexene with nitric acid to form 1-nitrocyclohexene, which is then subjected to a hydroxylation reaction using a suitable oxidizing agent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Nitrocyclohex-2-en-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of (1-Nitrocyclohex-2-en-1-yl)ketone.

    Reduction: Formation of (1-Aminocyclohex-2-en-1-yl)methanol.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

(1-Nitrocyclohex-2-en-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Nitrocyclohex-2-en-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (1-Nitrocyclohex-2-en-1-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.

    (1-Nitrocyclohex-2-en-1-yl)amine: Contains an amine group instead of a hydroxyl group.

    (1-Nitrocyclohex-2-en-1-yl)ketone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

(1-Nitrocyclohex-2-en-1-yl)methanol is unique due to the presence of both a nitro group and a hydroxyl group on the cyclohexene ring, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

112402-50-3

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(1-nitrocyclohex-2-en-1-yl)methanol

InChI

InChI=1S/C7H11NO3/c9-6-7(8(10)11)4-2-1-3-5-7/h2,4,9H,1,3,5-6H2

InChI Key

PLVHVJXNZFXPND-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)(CO)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.